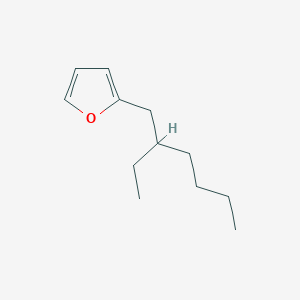

2-(2-Ethylhexyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-(2-ethylhexyl)furan |

InChI |

InChI=1S/C12H20O/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 |

InChI Key |

SKUMIBIFSVIKMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=CC=CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethylhexyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 2-(2-Ethylhexyl)furan, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide outlines plausible synthetic routes based on established methodologies for 2-alkylfurans. Furthermore, it presents predicted characterization data, extrapolated from closely related analogs, to aid in the identification and analysis of this compound.

Introduction

Furan and its derivatives are pivotal structural motifs in a wide array of pharmacologically active compounds and functional materials.[1][2] The incorporation of alkyl chains onto the furan ring can significantly modulate the lipophilicity, metabolic stability, and biological activity of the parent molecule.[1] this compound, with its branched alkyl substituent, is a lipophilic analog of furan that may exhibit unique properties relevant to drug design and materials science. This guide details potential synthetic pathways and expected analytical characteristics of this compound.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the alkylation of furans. The selection of a specific route will depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.

A modern and efficient method for the synthesis of 2-alkylfurans involves the direct palladium-catalyzed alkylation of the furan C-H bond. This approach offers good functional group tolerance and regioselectivity for the α-position of the furan ring.[3]

Experimental Protocol:

-

To a reaction vessel, add furan (1.0 eq.), 2-ethylhexyl iodide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), and a suitable ligand such as SPhos (0.1 eq.).

-

Add a base, for example, Cs₂CO₃ (2.0 eq.), and a solvent like 1,4-dioxane.

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Direct C-H Alkylation

Caption: Workflow for the Pd-catalyzed direct C-H alkylation of furan.

Traditional Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, with furans, this reaction can be complicated by catalyst-induced polymerization and polyalkylation.[4] Careful selection of the Lewis acid catalyst and reaction conditions is crucial.

Experimental Protocol:

-

Cool a solution of furan (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon disulfide) to -10 to 0 °C in an inert atmosphere.

-

Add a mild Lewis acid catalyst, such as FeCl₃ or SnCl₄ (0.8-1.2 eq.), portion-wise.

-

Slowly add 2-ethylhexyl bromide or 2-ethylhexanol (1.1 eq.) to the reaction mixture.

-

Stir the reaction at low temperature for several hours, monitoring by Thin Layer Chromatography (TLC) or GC-MS.

-

Quench the reaction by carefully adding ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by vacuum distillation or column chromatography to obtain this compound.

Signaling Pathway for Friedel-Crafts Alkylation

Caption: Proposed mechanism for the Friedel-Crafts alkylation of furan.

Cross-coupling reactions such as Suzuki, Kumada, or Negishi couplings provide versatile and powerful methods for the formation of C-C bonds.[5][6][7] These reactions typically involve the coupling of a furan-based organometallic reagent with an alkyl halide or a furan halide with an alkyl-based organometallic reagent.

Experimental Protocol (General for Cross-Coupling):

-

Preparation of Organometallic Reagent:

-

Coupling Reaction:

-

In an inert atmosphere, dissolve the furan organometallic reagent (1.0 eq.) and 2-ethylhexyl halide (1.1 eq.) in a suitable solvent (e.g., THF, toluene).

-

Add a palladium or nickel catalyst with an appropriate ligand (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂).[6][7] For Suzuki coupling, a base (e.g., K₂CO₃, Na₂CO₃) is also required.[5]

-

Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction and quench with water or a dilute acid solution.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Remove the solvent under reduced pressure and purify the product by chromatography or distillation.

-

Logical Flow for a Cross-Coupling Synthesis

Caption: General workflow for synthesizing 2-alkylfurans via cross-coupling.

Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the structurally similar 2-octylfuran.[8][9]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~230-235 °C |

| Density | ~0.89 g/mL |

| Technique | Predicted Spectral Features |

| ¹H NMR (CDCl₃) | δ ~7.28 (m, 1H, furan H5), ~6.25 (m, 1H, furan H4), ~5.95 (m, 1H, furan H3), ~2.55 (d, 2H, -CH₂-furan), ~1.55 (m, 1H, -CH(CH₂CH₃)-), ~1.2-1.4 (m, 8H, alkyl chain), ~0.8-0.9 (m, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~156 (C2-furan), ~141 (C5-furan), ~110 (C4-furan), ~105 (C3-furan), ~39 (-CH-), ~34 (-CH₂-furan), ~32, 29, 23 (alkyl chain CH₂), ~14, 11 (alkyl CH₃) |

| Mass Spec. (EI) | m/z (%) ~180 (M⁺), 95, 82, 81 (base peak) |

| IR (neat) | ν (cm⁻¹) ~3100 (C-H, aromatic), ~2950-2850 (C-H, aliphatic), ~1590, 1500 (C=C, furan ring), ~1010 (C-O-C) |

Potential Applications in Drug Development

The furan scaffold is present in numerous approved drugs, where it can act as a bioisostere for other aromatic rings or contribute directly to the pharmacological activity.[1][2] The introduction of a 2-(2-ethylhexyl) group could:

-

Enhance Lipophilicity: Improve membrane permeability and oral bioavailability.

-

Modulate Metabolism: The branched alkyl chain may alter the metabolic profile compared to linear analogs, potentially increasing the compound's half-life.

-

Influence Binding Affinity: The size and shape of the substituent can affect the interaction with biological targets.

Signaling Pathway of a Hypothetical Furan-Based Drug

Caption: Hypothetical mechanism of action for a furan-containing drug.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic routes, including direct C-H alkylation and various cross-coupling reactions, offer viable pathways for its preparation. The predicted spectral data will be instrumental for its identification and purity assessment. The unique structural features of this compound make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science.

References

- 1. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. 2-n-Octylfuran [webbook.nist.gov]

- 9. 2-Octylfuran | C12H20O | CID 77845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Ethylhexyl)furan: Physicochemical Properties, Synthetic Methodologies, and Potential Applications

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and flavor and fragrance industries.[1][2] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules.[2][3] This guide focuses on the physical and chemical properties of 2-(2-Ethylhexyl)furan, a lesser-known derivative. Due to the scarcity of direct data, this document extrapolates information from its close structural analogs, 2-ethylfuran and 2-hexylfuran, to provide a comprehensive theoretical overview for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are predicted to be influenced by the presence of the bulky, nonpolar 2-ethylhexyl side chain attached to the furan ring. This side chain is expected to significantly impact its boiling point, solubility, and lipophilicity. The following tables summarize the known properties of its closest analogs, which can be used to estimate the properties of this compound.

Table 1: Estimated Physical Properties of this compound and Analogs

| Property | 2-Ethylfuran | 2-Hexylfuran | Estimated this compound |

| Molecular Formula | C6H8O[4][5][6] | C10H16O[7] | C12H20O |

| Molecular Weight ( g/mol ) | 96.13[4][6] | 152.23[7] | 180.29 |

| Boiling Point (°C) | 92-93[4][6] | 191-192 (est.)[8] | > 200 (Predicted) |

| Density (g/mL at 25°C) | 0.912[4][6] | Not Available | ~0.9 (Predicted) |

| Refractive Index (n20/D) | 1.439[4][6] | Not Available | ~1.45 (Predicted) |

| Water Solubility | Sparingly soluble[4] | 13.87 mg/L (est.)[8] | Very low (Predicted) |

| logP (o/w) | 1.84 - 2.5[5] | 4.338 (est.)[8] | > 5 (Predicted) |

Table 2: Spectroscopic Data for Furan Analogs (for reference in characterization)

| Spectroscopic Method | Key Features for Alkyl Furans |

| ¹H NMR | Signals in the aromatic region (δ 6.0-7.5 ppm) characteristic of the furan ring protons. Aliphatic signals corresponding to the alkyl side chain. |

| ¹³C NMR | Resonances in the aromatic region (δ 100-160 ppm) for the furan carbons and aliphatic signals for the side chain. |

| IR Spectroscopy | C-O-C stretching of the furan ring (~1015 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and C-H stretching of the aromatic ring (~3100 cm⁻¹) and aliphatic chain (~2800-3000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns often show cleavage at the benzylic position of the alkyl side chain. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electron-rich furan ring. Furans are known to undergo a variety of electrophilic substitution reactions, cycloadditions, and ring-opening reactions.

-

Electrophilic Aromatic Substitution: Furan is more reactive than benzene towards electrophiles. Substitution typically occurs at the C5 position (the other α-position to the oxygen) due to the directing effect of the oxygen atom. Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

-

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts.

-

Ring Opening: Under strong acidic conditions, the furan ring is susceptible to hydrolysis, leading to the formation of a 1,4-dicarbonyl compound.

-

Stability: Furans are generally stable under neutral and basic conditions but can be sensitive to strong acids and oxidizing agents. The 2-ethylhexyl side chain is chemically robust and not expected to undergo reactions under typical conditions.

Experimental Protocols

The following are generalized, hypothetical experimental protocols for the synthesis and analysis of this compound, based on standard organic chemistry methodologies and literature for similar compounds.

Synthesis: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds.[9]

Reaction: Decane-3,6-dione + Acid Catalyst → 2,5-Diethyl-3,4-dipropylfuran (as an illustrative example)

Procedure:

-

A solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., toluene, acetic acid) is prepared.

-

A catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the solution.

-

The reaction mixture is heated to reflux, and the formation of water is monitored, often with a Dean-Stark apparatus to drive the reaction to completion.

-

Upon completion, the reaction is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[10]

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., HP-5MS).[10]

-

Mass Spectrometer detector.

Procedure:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is prepared.

-

An aliquot of the sample is injected into the GC inlet.

-

The GC oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of components based on their boiling points and column interactions.

-

The separated compounds elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Visualizations

Potential Applications in Drug Development

While there is no specific information on the applications of this compound, the furan scaffold is present in numerous biologically active compounds and approved drugs.[2] Furan derivatives have been investigated for a wide range of therapeutic activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The introduction of a lipophilic side chain like 2-ethylhexyl could potentially enhance the compound's ability to cross cell membranes, a desirable property for certain drug candidates. Further research would be required to explore the biological activity of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the physical and chemical properties of this compound. By extrapolating from the known data of its structural analogs, we can predict its behavior and outline potential synthetic and analytical methodologies. The information presented herein is intended to serve as a starting point for researchers and professionals interested in exploring this and other novel furan derivatives. All predictive data requires rigorous experimental verification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. Showing Compound 2-Ethylfuran (FDB020370) - FooDB [foodb.ca]

- 6. 2-Ethylfuran 97 3208-16-0 [sigmaaldrich.com]

- 7. Furan, 2-hexyl- [webbook.nist.gov]

- 8. 2-hexyl furan, 3777-70-6 [thegoodscentscompany.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-(2-Ethylhexyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-(2-Ethylhexyl)furan. These predictions are derived from the known spectral characteristics of the furan ring and the 2-ethylhexyl alkyl chain, drawing parallels from compounds such as 2-hexylfuran and 2-ethylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.28 | dd | 1H | H-5 (furan) |

| ~6.25 | dd | 1H | H-4 (furan) |

| ~5.95 | d | 1H | H-3 (furan) |

| ~2.60 | d | 2H | -CH₂- (attached to furan) |

| ~1.60 | m | 1H | -CH- (ethylhexyl) |

| ~1.2-1.4 | m | 8H | -CH₂- (ethylhexyl) |

| ~0.8-0.9 | m | 6H | -CH₃ (ethylhexyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~155.0 | C-2 (furan) |

| ~140.5 | C-5 (furan) |

| ~110.0 | C-4 (furan) |

| ~104.5 | C-3 (furan) |

| ~40.0 | -CH- (ethylhexyl) |

| ~35.0 | -CH₂- (attached to furan) |

| ~32.0, 29.0, 25.5, 23.0 | -CH₂- (ethylhexyl) |

| ~14.0, 11.0 | -CH₃ (ethylhexyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3125 | Weak | C-H stretch | Furan ring |

| ~2955, 2925, 2855 | Strong | C-H stretch | Alkyl chain |

| ~1590, 1505 | Medium | C=C stretch | Furan ring |

| ~1465, 1380 | Medium | C-H bend | Alkyl chain |

| ~1145, 1010 | Strong | C-O-C stretch | Furan ring |

| ~735 | Strong | =C-H out-of-plane bend | Furan ring |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 97 | [C₄H₃O-CH₂-CH]⁺ |

| 81 | [C₅H₅O]⁺ (Furanomethyl cation) |

| 53 | [C₄H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[1]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (0 ppm).[1]

-

Data Acquisition :

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum : Obtain a background spectrum of the clean salt plates to subtract any atmospheric or instrumental interferences.

-

Data Acquisition :

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[3][4]

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[5]

-

Ionization : The most common method for this type of molecule is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.[5]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[5]

-

Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak will correspond to the molecular weight of the compound.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unraveling the Conformational Landscape of 2-Ethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular geometry and conformational analysis of 2-ethylfuran, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Understanding the conformational preferences and structural parameters of 2-ethylfuran derivatives is crucial for predicting their reactivity, designing new catalysts, and developing novel therapeutic agents. This document provides a comprehensive overview of the stable conformers, the experimental and computational methodologies used for their characterization, and key quantitative data presented in a clear, comparative format.

Conformational Isomers of 2-Ethylfuran

2-Ethylfuran exists as two primary conformers, distinguished by the dihedral angle of the ethyl group relative to the furan ring. These are the planar Cș conformer and the non-planar C₁ conformer.

-

Cș Conformer: In this arrangement, the ethyl group lies in the same plane as the furan ring. This conformation is characterized by a dihedral angle [∠(C7–C6–C2–O1)] of 180°.[1]

-

C₁ Conformer: Here, the ethyl group is rotated out of the plane of the furan ring, resulting in a dihedral angle [∠(C7–C6–C2–O1)] of approximately 63.31°.[1]

Experimental evidence suggests that for the isolated 2-ethylfuran molecule, the Cș conformer is the lower energy state .[1][2][3][4] However, the energy difference between the two conformers is small, and their relative populations can be influenced by factors such as the surrounding environment (e.g., solvent or carrier gas in supersonic expansions).[1] For instance, upon hydration with a single water molecule, the energy ordering of the conformers can be reversed.[1][3]

Quantitative Structural and Spectroscopic Data

The precise molecular geometry and rotational parameters of the 2-ethylfuran conformers have been determined using a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations. The following tables summarize the key quantitative data for the isolated Cș and C₁ conformers.

Table 1: Dihedral Angles of 2-Ethylfuran Conformers

| Conformer | Dihedral Angle [∠(C7–C6–C2–O1)] |

| Cș | 180° |

| C₁ | 63.31(64)° |

Table 2: Experimentally Determined Rotational and Centrifugal Distortion Constants for the Cș Conformer of 2-Ethylfuran

| Parameter | Value (MHz) |

| A₀ | 3589.1432(15) |

| B₀ | 1926.004(11) |

| C₀ | 1703.675(11) |

| Dⱼ | 0.235(44) x 10⁻³ |

| Dⱼₖ | 1.12(13) x 10⁻³ |

Table 3: Experimentally Determined Rotational and Centrifugal Distortion Constants for the C₁ Conformer of 2-Ethylfuran

| Parameter | Value (MHz) |

| A₀ | 4205.3(12) |

| B₀ | 1805.52(45) |

| C₀ | 1640.45(45) |

| Dⱼ | 0.53(21) x 10⁻³ |

| Dⱼₖ | -4.8(21) x 10⁻³ |

Experimental and Computational Methodologies

A synergistic approach combining experimental spectroscopy and theoretical calculations is essential for a thorough conformational analysis of flexible molecules like 2-ethylfuran.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

The rotational spectra of 2-ethylfuran conformers are recorded using a CP-FTMW spectrometer. A gaseous sample of 2-ethylfuran is entrained in a carrier gas (typically argon, neon, or helium) and subjected to supersonic expansion through a pulsed nozzle.[1][5] This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and allowing for the observation of distinct conformers.

The key steps in the experimental workflow are outlined below:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydration and Conformation of 2-Ethylfuran Explored by Microwave Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]

A Technical Guide to Quantum Chemical Calculations for 2-(2-Ethylhexyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Furan Derivatives

Quantum chemical calculations are a powerful tool for understanding the molecular properties and reactivity of organic compounds. For furan derivatives such as 2-(2-Ethylhexyl)furan, these computational methods can provide insights into molecular geometry, electronic structure, and vibrational frequencies. This information is crucial for predicting the behavior of these molecules in various chemical and biological systems, which is of particular interest in fields like drug development and materials science.

Computational approaches, particularly Density Functional Theory (DFT), have been successfully applied to study a range of furan derivatives. These studies have provided valuable data on parameters such as optimized geometries, HOMO-LUMO energy gaps, and thermochemical properties. This guide adapts these established methodologies to propose a computational workflow for this compound.

Computational Methodology

This section details the recommended computational protocols for performing quantum chemical calculations on this compound. These protocols are based on methods that have been proven effective for other furan derivatives.

Software

A variety of quantum chemistry software packages can be used for these calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These programs offer a range of computational methods and user-friendly interfaces for setting up, running, and analyzing calculations.

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure.

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Procedure:

-

Construct the initial 3D structure of this compound using the graphical interface of the chosen software.

-

Perform an initial geometry optimization using a lower level of theory, such as molecular mechanics (e.g., MMFF94), to obtain a reasonable starting geometry.

-

Follow up with a full geometry optimization using the chosen DFT method and basis set.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a true minimum.

-

Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and spectral characteristics.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and can be used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and orbital interactions.

These calculations are typically performed at the same level of theory as the final geometry optimization.

Vibrational Frequencies

Frequency calculations not only confirm the nature of the optimized geometry but also provide the theoretical vibrational spectrum (Infrared and Raman).

-

Procedure: A frequency calculation should be performed on the optimized geometry using the same DFT method and basis set.

-

Analysis: The calculated frequencies can be compared with experimental IR and Raman spectra for validation of the computational method. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are examples of how to structure this data.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C2-O1 | Illustrative Value |

| C2-C3 | Illustrative Value | |

| C3-C4 | Illustrative Value | |

| C4-C5 | Illustrative Value | |

| C5-O1 | Illustrative Value | |

| C2-C6 | Illustrative Value | |

| ... | ... | ... |

| Bond Angle | C5-O1-C2 | Illustrative Value |

| O1-C2-C3 | Illustrative Value | |

| ... | ... | ... |

| Dihedral Angle | O1-C2-C6-C7 | Illustrative Value |

| ... | ... | ... |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Illustrative Value |

| LUMO Energy | Illustrative Value |

| HOMO-LUMO Gap | Illustrative Value |

| Ionization Potential | Illustrative Value |

| Electron Affinity | Illustrative Value |

Table 3: Selected Calculated Vibrational Frequencies of this compound

| Mode Number | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |

| 1 | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Assignment |

| 2 | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Assignment |

| 3 | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Assignment |

| ... | ... | ... | ... | ... |

Visualizations

Diagrams are essential for visualizing computational workflows and the relationships between molecular properties. The following diagrams are provided in the DOT language.

Caption: Computational workflow for quantum chemical calculations of this compound.

Caption: Relationship between calculated electronic properties.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-(2-Ethylhexyl)furan

Introduction

2-(2-Ethylhexyl)furan is a substituted furan of interest in various chemical applications. Understanding its thermal stability is paramount for determining safe handling and processing temperatures, predicting shelf-life, and identifying potential degradation products. This technical guide outlines the anticipated thermal degradation profile of this compound, based on established knowledge of furan chemistry, and provides detailed experimental protocols for its characterization.

Projected Thermal Degradation Profile

The thermal degradation of furan derivatives is a complex process that can proceed through several pathways, including unimolecular decomposition and radical chemistry. The presence of a bulky, branched alkyl substituent like the 2-ethylhexyl group is expected to influence the degradation mechanism significantly.

Key Anticipated Degradation Pathways:

-

Homolytic Cleavage: The bond between the furan ring and the ethylhexyl group, as well as C-C and C-H bonds within the alkyl chain, are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of various radical species. The weakest bonds are typically the C-C bonds in the branched alkyl chain.

-

Ring-Opening Isomerization: The furan ring itself can undergo isomerization and ring-opening reactions, a common decomposition pathway for furans.[1][2] This can lead to the formation of various acyclic carbonyl compounds.

-

Carbene Intermediates: The formation of carbene intermediates through hydrogen or alkyl group migration is another plausible decomposition route, as observed in other 2-substituted furans.[3]

-

Radical Chemistry: At higher temperatures, radical-initiated reactions are expected to play a significant role.[1][2] The initial radicals formed can propagate through a series of reactions, leading to a complex mixture of smaller molecules.

Based on studies of similar compounds like 5-methyl-2-ethylfuran, it is anticipated that the dissociation of the C-C bond at the branched point of the ethylhexyl group will be a major initial decomposition pathway.[4][5]

Projected Quantitative Thermal Stability Data

The following table presents a hypothetical summary of the expected thermal stability parameters for this compound, extrapolated from data on other alkyl-substituted furans. These values should be confirmed by experimental analysis.

| Parameter | Projected Value | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |

| Temperature at Max Decomposition Rate (Tmax) | 250 - 300 °C | Derivative Thermogravimetry (DTG) |

| Activation Energy (Ea) for Decomposition | 150 - 200 kJ/mol | TGA (e.g., Kissinger method) |

| Major Volatile Degradation Products | Furan, 2-ethylfuran, various alkenes and alkanes from the ethylhexyl chain | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended:

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled atmosphere (e.g., nitrogen, air) and with a programmable temperature ramp.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina, platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual oxygen.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.

-

4.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Methodology:

-

Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 300 °C, 400 °C) for a short duration (e.g., 10-20 seconds).

-

The evolved gases are immediately transferred to the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and retention times.

-

Comparison of the resulting mass spectra with a library (e.g., NIST) will aid in the identification of the degradation products.

-

Visualizations

5.1 Experimental Workflow for Thermal Stability Assessment

Caption: A logical workflow for the thermal analysis of this compound.

5.2 Projected Degradation Pathway

Caption: A simplified diagram of potential thermal degradation pathways.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its thermal stability and degradation profile can be projected based on the behavior of analogous furan derivatives. The proposed experimental protocols provide a robust framework for obtaining the necessary empirical data. Such studies are essential for ensuring the safe and effective application of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Solubility of 2-(2-Ethylhexyl)furan in Organic Solvents

Introduction

This technical guide addresses the solubility of 2-(2-Ethylhexyl)furan in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. Solubility data is essential for a wide range of applications, including reaction medium selection, purification process design (such as crystallization), and formulation development.

Solubility of Structurally Related Furan Derivatives

To provide a baseline for understanding the potential solubility of this compound, this section summarizes the experimentally determined solubility of two other furan derivatives: Furan-2-carboxylic acid and 2,5-Furandicarboxylic acid (FDCA). The presence of the furan ring is a common structural feature, though the side chains (a carboxylic acid group versus a 2-ethylhexyl group) will significantly influence solubility. Generally, the non-polar ethylhexyl group would be expected to increase solubility in non-polar organic solvents compared to the more polar carboxylic acid group.

Table 1: Solubility of Furan-2-carboxylic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 283.15 | 15.82 |

| 333.15 | 148.91 | |

| Methylisobutylketone | 283.15 | 6.45 |

| 333.15 | 69.83 | |

| Acetonitrile | 283.15 | 4.11 |

| 333.15 | 49.97 | |

| 1,2-Dichloroethane | 283.15 | 1.13 |

| 333.15 | 19.89 | |

| Diisopropylether | 283.15 | 0.68 |

| 333.15 | 12.43 | |

| Toluene | 283.15 | 0.21 |

| 333.15 | 5.12 | |

| Hexane | 283.15 | 0.02 |

| 333.15 | 0.43 |

Data extracted from a study on the solubility of Furan-2-carboxylic acid. The solubility is observed to increase with temperature. The order of solubility in the tested mono solvents is methanol > methylisobutylketone > acetonitrile > 1,2–dichloroethane > diisopropylether > toluene > hexane[1].

Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 313.15 | 1.98 |

| 363.15 | 12.93 | |

| 1-Butanol | 313.15 | 1.01 |

| 363.15 | 6.78 | |

| Isobutanol | 313.15 | 0.81 |

| 363.15 | 5.39 | |

| Acetic Acid | 313.15 | 0.49 |

| 363.15 | 3.99 | |

| Water | 313.15 | 0.12 |

| 363.15 | 1.15 | |

| Methyl Isobutyl Ketone (MIBK) | 313.15 | 0.09 |

| 363.15 | 0.84 | |

| Ethyl Acetate | 313.15 | 0.05 |

| 363.15 | 0.49 | |

| Acetonitrile | 313.15 | 0.04 |

| 363.15 | 0.38 |

Data from a study on FDCA solubility. The solubility of FDCA was found to increase with rising temperature in all tested solvents. The order of solubility in these pure solvents was methanol > 1-butanol > isobutanol > acetic acid > water > MIBK > ethyl acetate > acetonitrile[2].

Experimental Protocols for Solubility Determination

To determine the precise solubility of this compound, established experimental methods must be employed. The two most common techniques are the isothermal saturation method and the polythermal method.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for measuring equilibrium solubility[3][4].

Methodology:

-

Preparation: An excess amount of the solute, this compound, is added to a known volume of the selected organic solvent in a sealed vessel (e.g., a glass vial or flask). The vessel is sealed to prevent solvent evaporation[3].

-

Equilibration: The vessel is placed in a constant temperature bath and agitated (e.g., using an orbital shaker) for a prolonged period (typically 24-72 hours) to ensure that the solution reaches equilibrium.

-

Phase Separation: After equilibration, agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.

-

Sampling: A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibration temperature. The sample is then filtered through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. The analysis should be repeated multiple times to ensure reproducibility[5].

-

Data Correlation: The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat equation or the λh equation, to describe the temperature dependence of solubility[6].

Polythermal Method

The polythermal method determines the temperature at which a solution of a known concentration becomes saturated. This method is particularly useful for understanding the temperature-solubility relationship and can be faster than the isothermal method for generating a solubility curve.

Methodology:

-

Preparation: A precise amount of this compound is added to a known mass of the solvent to create a solution of a specific concentration.

-

Heating and Dissolution: The mixture is heated at a controlled, constant rate while being stirred. The dissolution of the solid is monitored.

-

Saturation Point Determination: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. This can be observed visually or by using in-situ monitoring techniques like turbidimetry, which detects changes in the transmission of light through the suspension[7].

-

Cooling and Crystallization (Optional): The solution can then be cooled at a controlled rate to determine the temperature at which crystallization begins, which defines the metastable zone width[8].

-

Data Compilation: By repeating this process with different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of solubility and subsequent solvent selection for a compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15-363.15 K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of Substituted Furan Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse biological activities of furan-containing molecules, their mechanisms of action, and their potential as therapeutic agents.

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted furan derivatives, intended to inform and guide researchers, scientists, and drug development professionals in their quest for novel therapeutics. The information presented herein is curated from a wide range of scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activities of Substituted Furan Derivatives

Substituted furan compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various substituted furan derivatives against different cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [6] |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [6] |

| Furo[2,3-d]pyrimidine derivative 10b | HS 578T (Breast) | 1.51 | [7] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative 3b | HCT-116 (Colon) | 7.3 - 21.3 | [8] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative 3c | HCT-116 (Colon) | 3.9 - 65.6 | [8] |

| 3-(furan-2-yl)pyrazolyl hybrid chalcone 7g | A549 (Lung) | 27.7 µg/ml | |

| 3-(furan-2-yl)pyrazolyl hybrid chalcone 7g | HepG2 (Liver) | 26.6 µg/ml | |

| Carbamothioyl-furan-2-carboxamide derivative | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | [9] |

| Benzofuran derivative 8 | MCF-7 (Breast) | 6.55 - 13.14 | [10] |

| Benzofuran derivative 9 | MCF-7 (Breast) | 6.55 - 13.14 | [10] |

| Benzofuran derivative 11 | MCF-7 (Breast) | 4 - 8.99 | [10] |

| Novel Furan Derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | [11] |

| Novel Furan Derivative 24 | SW620 (Colorectal) | Moderate to potent | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Substituted furan compounds

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted furan compounds in complete DMEM. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways in Furan-Mediated Anticancer Activity

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[12] Several substituted furan derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7][10] For instance, certain furo[2,3-d]pyrimidine derivatives act as dual inhibitors of PI3K and Akt, leading to cell cycle arrest and apoptosis.[7] The anticancer activity of some benzofuran derivatives has also been attributed to their ability to inhibit PI3Kα.[10]

Caption: PI3K/Akt signaling pathway and points of inhibition by furan derivatives.

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with the development of various cancers.[5] Some furan derivatives have been found to suppress this pathway by promoting the activity of PTEN, a negative regulator of the PI3K/Akt pathway which in turn can affect β-catenin signaling.[13]

Caption: Wnt/β-catenin signaling pathway and indirect modulation by furan derivatives.

Antimicrobial Activities of Substituted Furan Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Substituted furan compounds have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1][14]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various substituted furan derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 125-250 mg/L | [2] |

| Carbamothioyl-furan-2-carboxamide derivative | S. aureus, E. coli, P. aeruginosa | 150.7 - 295 | [9] |

| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [15] |

| Nitrofuran derivative 3 | Paracoccidioides brasiliensis | 0.48 | [15] |

| Nitrofuran derivative 9 | Paracoccidioides brasiliensis | 0.48 | [15] |

| Nitrofuran derivative 8 | Trichophyton rubrum | 0.98 | [15] |

| Nitrofuran derivative 12 | Trichophyton rubrum | 0.98 | [15] |

| Nitrofuran derivative 13 | Trichophyton rubrum | 0.98 | [15] |

| Furfuryl alcohol | Bacillus subtilis | 0.115 µM | [16] |

| Furfural | Bacillus subtilis | 0.027 µM | [16] |

| Furoic acid | Bacillus subtilis | 0.015 µM | [16] |

| Furfuryl alcohol | Salmonella spp. | 0.115 µM | [16] |

| Furfural | Salmonella spp. | 0.029 µM | [16] |

| Furoic acid | Salmonella spp. | 0.009 µM | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Substituted furan compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the furan compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Anti-inflammatory Activities of Substituted Furan Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular diseases, autoimmune disorders, and cancer. Substituted furan derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.[1][17]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various substituted furan derivatives.

| Compound ID/Name | Assay | IC50 (µg/mL) | Reference |

| Furan hybrid molecule H1 | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [4] |

| Furan hybrid molecule H2 | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [4] |

| Furan hybrid molecule H3 | Inhibition of Albumin Denaturation | 150.99 | [4] |

| Furan hybrid molecule H4 | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [4] |

| Piperazine/benzofuran hybrid 5d | NO production in RAW264.7 cells | 52.23 ± 0.97 µM | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Substituted furan compounds

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the substituted furan compound or the standard drug orally or intraperitoneally to the test groups of animals. The control group receives the vehicle only.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Signaling Pathways in Furan-Mediated Anti-inflammatory Activity

Mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) are critical signaling pathways that regulate the production of pro-inflammatory mediators.[3] Several furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways. For example, a piperazine/benzofuran hybrid compound was found to significantly inhibit the phosphorylation of key proteins in both the MAPK (ERK, JNK, p38) and NF-κB (IKKα/IKKβ, IκBα, p65) pathways.[18]

Caption: MAPK and NF-κB signaling pathways and points of inhibition by furan derivatives.

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. Natural furan derivatives have been shown to exert regulatory effects by modifying PPAR-γ gene expression, suggesting that they may act as PPAR-γ modulators.[1]

Caption: PPAR-γ signaling pathway and modulation by furan derivatives.

Conclusion

Substituted furan compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their ability to modulate key signaling pathways, underscores their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of furan derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [worthe-it.co.za]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Discovery and natural occurrence of alkylated furans

An In-depth Technical Guide on the Discovery and Natural Occurrence of Alkylated Furans

Introduction

Furan and its alkylated derivatives are five-membered heterocyclic organic compounds that have garnered significant attention from researchers, food scientists, and drug development professionals. Their importance is twofold: they are recognized as process contaminants formed during the thermal treatment of foods, posing potential health risks, and their core structure is a key scaffold in numerous naturally occurring bioactive molecules and synthetic drugs.[1][2] This guide provides a comprehensive technical overview of the discovery, formation, and natural occurrence of alkylated furans, details the analytical methodologies for their detection, and briefly touches upon their biological significance.

Discovery and Formation of Alkylated Furans

Alkylated furans are not typically found in raw foods but are generated during heat processing.[3] The primary formation pathways involve the thermal degradation of naturally present precursors like carbohydrates, amino acids, unsaturated fatty acids, and ascorbic acid.

2.1 Thermal Formation in Foods The main mechanisms for the formation of furan and its alkylated derivatives in food are:

-

Maillard Reaction and Carbohydrate Degradation: This non-enzymatic browning reaction between amino acids and reducing sugars is a significant source of furans.

-

Lipid Oxidation: The thermal degradation and oxidation of polyunsaturated fatty acids can lead to the formation of the furan ring.

-

Ascorbic Acid Degradation: Vitamin C is a known precursor for furan formation, especially in fruit-based products.[1]

2.2 Biosynthesis of Furan Fatty Acids A distinct class of alkylated furans, furan fatty acids (FuFAs), are synthesized biologically by bacteria, algae, and plants.[4][5] In the photosynthetic bacterium Rhodobacter sphaeroides, a well-elucidated pathway begins with the methylation of a cis-unsaturated fatty acid.[6] This pathway highlights a natural, non-thermal route to specific alkylated furan compounds.

Below is a diagram illustrating the biosynthetic pathway of monomethylated furan fatty acids in bacteria.

Natural Occurrence of Alkylated Furans

Alkylated furans are widespread, found predominantly in heat-processed foods and as specialized lipids in certain organisms.

3.1 Occurrence in Foods and Beverages Thermally processed foods are the primary dietary source of exposure to simple alkylated furans. Coffee is a major contributor, with 2-methylfuran often being the most abundant derivative, followed by furan itself.[3] Significant levels are also found in jarred baby foods, breakfast cereals, crispbreads, and juices.[7][8][9] The concentration and specific profile of alkylated furans depend heavily on the food matrix, precursors present, and processing conditions (time and temperature).

Table 1: Concentration of Furan and Alkylated Furans in Various Food Products

| Food Product | Compound | Concentration Range (µg/kg) | Reference(s) |

|---|---|---|---|

| Roasted Coffee | Furan | 39 - 6,569 | [10][11] |

| 2-Methylfuran | 1,328 - 29,639 | [10][12] | |

| 3-Methylfuran | 6.4 - 75.2 | [11] | |

| Brewed Coffee | Furan | 33.5 - 157 | [11][12] |

| 2-Methylfuran | 172 - 583 | [11] | |

| Breakfast Cereals | Furan | Mean: 39.2 | [9] |

| 2-Methylfuran (2-MF) | Mean: 26.6 | [9] | |

| 3-Methylfuran (3-MF) | Mean: 5.53 | [9] | |

| 2,5-Dimethylfuran (2,5-DF) | Mean: 4.54 | [9] | |

| 2-Ethylfuran (2-EF) | Mean: 9.81 | [9] | |

| 2-Pentylfuran (2-PF) | Mean: 49.8 | [9] |

| Jarred Baby Food | Furan | < 8 (fruit-based) |[13] |

3.2 Occurrence in Marine and Terrestrial Organisms Furan fatty acids (FuFAs) are found in the lipids of marine organisms, particularly in fish and algae.[5][14] They are believed to be produced by algae and microorganisms and subsequently accumulate in the food chain.[5] Cold-pressed cod liver oil has been shown to contain high levels of FuFAs, while more refined omega-3 supplements contain significantly less.[14] The concentration of FuFAs in farmed fish, such as salmon and arctic char, can be higher than in their wild counterparts, likely due to their presence in fish feed.[14]

Table 2: Concentration of Total Furan Fatty Acids (FuFAs) in Marine Sources

| Source | Total FuFA Concentration | Reference(s) |

|---|---|---|

| Cold Pressed Cod Liver Oil | 440 mg/100 g | [14] |

| Omega-3 Capsules | 110 mg/100 g | [14] |

| Farmed Salmon (lipid) | 24 mg/100 g | [14] |

| Farmed Arctic Char (lipid) | 22 mg/100 g | [14] |

| Wild Salmon (lipid) | 7 mg/100 g | [14] |

| Sea Urchin Roes (lipid) | 6 mg/100 g |[14] |

Experimental Protocols for Analysis

Due to their high volatility and presence at trace levels, the analysis of alkylated furans requires sensitive and specialized techniques. The gold standard is headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS).[15]

4.1 Sample Preparation and Extraction Proper sample handling is critical to prevent the loss of volatile analytes.

-

Homogenization: Solid or semi-solid samples are typically chilled (e.g., to 4°C) and homogenized using a high-speed blender. For dry samples like cereals, grinding in a cooled mill is effective.[9][15]

-

Extraction: Headspace-Solid Phase Microextraction (HS-SPME) is the most common extraction technique due to its sensitivity and solvent-free nature.[16]

-

An accurately weighed portion of the homogenized sample (e.g., 0.5-5 g) is placed into a headspace vial.[17][18]

-

An aqueous solution, often saturated with NaCl to increase analyte partitioning into the headspace, is added.[17]

-

A deuterated internal standard (e.g., d4-furan) is added for accurate quantification.[19]

-

The vial is sealed and equilibrated at a controlled temperature (e.g., 35-60°C) with agitation for a set time (e.g., 15-30 min).[7][17]

-

An SPME fiber (e.g., Carboxen/PDMS) is exposed to the headspace to adsorb the volatile furans.[16]

-

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Following extraction, the SPME fiber is desorbed in the hot GC inlet, and the analytes are separated and detected.

-

Separation: A capillary GC column, such as an HP-5MS or Rxi-624Sil MS, is used to separate furan from its various alkylated isomers.[17][20] A typical temperature program starts at a low temperature (e.g., 32-40°C) and ramps up to around 200-250°C.[17]

-

Detection: Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7] For furan, characteristic mass-to-charge ratios (m/z) like 68 and 39 are monitored.[7] Tandem mass spectrometry (GC-MS/MS) can provide even greater specificity.[17]

The general workflow for the analysis of alkylated furans in food is depicted below.

Table 3: Example HS-SPME-GC-MS Method Parameters for Furan Analysis

| Parameter | Condition | Reference(s) |

|---|---|---|

| Sample Prep | ||

| Sample Mass | 0.5 g (coffee), 5 g (juice) | [17][20] |

| Diluent | Saturated NaCl Solution | [17] |

| Internal Standard | d4-Furan | [19] |

| HS-SPME | ||

| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | [16][17] |

| Incubation Temp. | 35 - 50 °C | [17][20] |

| Incubation Time | 10 - 20 min | [18][20] |

| Extraction Time | 10 - 15 min | [17][20] |

| GC-MS | ||

| GC Column | HP-5MS or Rxi-624Sil MS | [17][20] |

| Inlet Temperature | 280 °C | [17][20] |

| Carrier Gas | Helium (~1 mL/min) | [17] |

| MS Mode | SIM or MS/MS | [7][17] |

| Performance | ||

| LOD | 0.18 - 8 ng/g | [16][18] |

| LOQ | 0.54 - 250 ng/g |[16][18] |

Biological Significance

The furan scaffold is of significant interest in biology and medicine. Simple furans formed during cooking are monitored for potential toxicity, while more complex, naturally synthesized furan derivatives exhibit beneficial biological activities.

5.1 Health Concerns Furan itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), which drives the monitoring of its levels in food.[17]

5.2 Antioxidant Activity of Furan Fatty Acids Furan fatty acids are potent radical scavengers, a function attributed to the high reactivity of the furan ring.[5] They are believed to protect polyunsaturated fatty acids and other membrane components from oxidative damage by trapping harmful reactive oxygen species (ROS) such as hydroxyl radicals (HO•).[21][22] This antioxidant capability may contribute to the cardioprotective effects associated with fish consumption.[23]

The mechanism involves the furan ring reacting with two radical species, leading to ring opening and the formation of a stable, non-radical product.[5]

References

- 1. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. maxapress.com [maxapress.com]

- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 6. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyl Radical Scavenging Activity of Naturally Occurring Furan Fatty Acids [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of furan in semi-solid and paste type foods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. gcms.cz [gcms.cz]

- 21. pnas.org [pnas.org]

- 22. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. glpbio.com [glpbio.com]

Toxicological Screening of 2-(2-Ethylhexyl)furan: A Read-Across Approach

Disclaimer: No direct toxicological studies have been identified for 2-(2-Ethylhexyl)furan. This technical guide utilizes a read-across approach, leveraging data from structurally similar compounds—furan, 2-ethylfuran, and 2-methylfuran—to infer potential toxicological properties. This approach is a common practice in chemical risk assessment for data-poor substances. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Due to the absence of specific toxicological data for this compound, this document provides a comprehensive toxicological profile based on available data for furan and its short-chain alkylated derivatives, 2-ethylfuran and 2-methylfuran. The primary mechanism of toxicity for these furan-containing compounds involves metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive metabolites that can lead to cellular damage.[1][2] The liver is the primary target organ for furan-induced toxicity.[3][4] Genotoxicity is a significant concern for this class of compounds.[5] This guide summarizes key toxicological endpoints, details relevant experimental protocols, and provides a read-across assessment to anticipate the potential hazards of this compound.

Toxicological Profile of Surrogate Compounds

The toxicological data for furan, 2-ethylfuran, and 2-methylfuran are summarized below.

Acute Toxicity

Acute toxicity data for the surrogate compounds are presented in Table 1. Furan and its derivatives exhibit moderate to high acute toxicity via oral and inhalation routes.

Table 1: Acute Toxicity of Furan and its Derivatives

| Compound | Test Species | Route | Endpoint | Value | Reference(s) |

| Furan | Rat | Intraperitoneal | LD50 | 5.2 mg/kg | [6] |

| Mouse | Intraperitoneal | LD50 | 7.0 mg/kg | [6] | |

| Mouse | Inhalation | LC50 | 0.12 µg/mL | [6] | |

| Rat | Inhalation (1-hr) | LC50 | 3398 ppm | [7] | |

| 2-Ethylfuran | Not specified | Oral | - | Toxic if swallowed | [8][9] |

| Not specified | Inhalation | - | Fatal if inhaled | [8][9] | |

| 2-Methylfuran | Not specified | Oral | - | Toxic if swallowed | [10] |

| Not specified | Inhalation | - | Moderately toxic | [10] |

Repeat-Dose Toxicity

Sub-chronic toxicity studies consistently identify the liver as the primary target organ for furan and its derivatives. Key findings from repeat-dose studies are summarized in Table 2.

Table 2: Repeat-Dose Toxicity of Furan and 2-Methylfuran

| Compound | Test Species | Duration | Route | Dose Levels | Key Findings | NOAEL | Reference(s) |

| Furan | F344 Rats | 13 weeks | Gavage | 0, 4, 8, 15, 30, 60 mg/kg bw/day | Liver toxicity with biliary tract hyperplasia and cholangiofibrosis at 4 mg/kg/day. Kidney effects and atrophy of testes and ovary at ≥30 mg/kg/day. | <4 mg/kg bw/day | [7] |

| Furan | B6C3F1 Mice | 13 weeks | Gavage | 0, 2, 4, 8, 15, 30 mg/kg bw/day (males) | Increased hepatocyte proliferation and liver necrosis at 8 mg/kg/day. | Not explicitly stated | [7] |

| 2-Methylfuran | Sprague-Dawley Rats | 28 days | Gavage | Not specified | Liver was the primary target organ; histological changes (oval cell hyperplasia) observed. | 5 mg/kg bw/day | [11][12] |

| 2-Methylfuran | gpt delta Rats | 13 weeks | Intragastric | 0, 1.2, 6, 30 mg/kg/day | Increased serum alkaline phosphatase at 6 and 30 mg/kg/day. Cholangiofibrosis at 30 mg/kg/day. | 1.2 mg/kg/day | [13] |

Genotoxicity

The genotoxic potential of furan and its derivatives is a significant toxicological concern. A summary of genotoxicity findings is presented in Table 3.

Table 3: Genotoxicity of Furan and its Derivatives

| Compound | Test System | Endpoint | Result | Reference(s) |

| Furan | Mouse (in vivo) | Comet assay (liver) | Positive (at 250 mg/kg bw) | [7] |

| 2-Ethylfuran | Not specified | Genotoxicity | Positive data for several related furan compounds | [5] |

| 2-Methylfuran | Sprague-Dawley Rats (in vivo) | Comet assay (peripheral blood, liver) | Negative | [11][12] |

| Pig-a gene mutation assay (peripheral blood) | Negative | [11][12] | ||

| Micronucleus test (peripheral blood, bone marrow) | Negative | [11][12] | ||

| CHO cells (in vitro) | Chromosome aberrations | Positive (with and without S9) | [14] | |

| Salmonella typhimurium (Ames test) | Gene mutation | Negative (with and without S9) | [14] |

Carcinogenicity

Furan is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][15] In long-term animal studies, furan has been shown to induce hepatocellular tumors in rats and mice, as well as bile duct tumors in rats.[3] The carcinogenic potential of 2-methylfuran is suggested by increases in glutathione S-transferase placental form-positive foci in rats, although in vivo mutagenicity was not observed, implying a non-genotoxic mechanism may be involved.[13]

Metabolism and Mechanism of Toxicity

The toxicity of furan and its derivatives is intrinsically linked to their metabolic activation.

Metabolic Pathway

Furan is metabolized primarily in the liver by cytochrome P450 enzymes, with CYP2E1 being the major catalyst.[1][2] This process involves the oxidation of the furan ring to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[1][16] BDA is considered the ultimate toxic metabolite, capable of covalently binding to cellular nucleophiles such as DNA, proteins, and glutathione (GSH).[17][18] This binding can lead to cellular damage, cytotoxicity, and genotoxicity.[1][3] The detoxification of BDA can occur through conjugation with GSH.[17][18]

Figure 1: Metabolic activation pathway of furan.

Experimental Protocols

Standard methodologies for key genotoxicity assays are detailed below.

Bacterial Reverse Mutation Test (Ames Test)